2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
Description
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol is a substituted phenolic compound characterized by a hydroxymethyl (-CH₂OH) group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) relative to the phenolic hydroxyl group. The hydroxymethyl group enhances hydrogen-bonding capacity and hydrophilicity, while the electron-withdrawing trifluoromethyl group increases the acidity of the phenolic -OH group compared to unsubstituted phenol. This dual substitution creates a molecule with unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. However, direct references to its synthesis or applications are absent in the provided evidence, necessitating extrapolation from structurally related compounds.
Properties
IUPAC Name |
2-(hydroxymethyl)-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,12-13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXQEYFQIMNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction setup .
Industrial Production Methods
Industrial production of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol ring can undergo reduction reactions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, hydroxy derivatives, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol and analogous compounds identified in the evidence:
*Estimated based on substituent effects.
Acidity and Electronic Effects
- Trifluoromethyl vs. Nitro Groups: The -CF₃ group in this compound is less electron-withdrawing than the -NO₂ group in 4-nitrophenol but still lowers the pKa of the phenolic -OH compared to phenol (pKa ~10). This places its acidity between 4-nitrophenol (pKa ~7.1) and 3-(trifluoromethyl)phenol (pKa ~7.5–8.5) .
- Hydroxymethyl Influence : The -CH₂OH group at C2 may slightly counteract the electron-withdrawing effect of -CF₃ via inductive donation, but its primary role is enhancing solubility through hydrogen bonding .
Hydrogen Bonding and Solubility
- The hydroxymethyl group enables intermolecular hydrogen bonds, as observed in similar compounds like 4-(hydroxymethyl)phenol . This contrasts with 3-(trifluoromethyl)phenol, which lacks polar substituents and exhibits lower aqueous solubility .
Stability and Reactivity
- The trifluoromethyl group enhances thermal and metabolic stability compared to non-fluorinated analogs, a trait observed in agrochemicals and pharmaceuticals .
- Degradation pathways of hydroxymethyl-substituted phenols (e.g., 4-(hydroxymethyl)phenol in mustard paste) suggest susceptibility to oxidation or hydrolysis under acidic conditions .
Biological Activity
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol, also known by its CAS number 174265-02-2, is a compound of interest due to its unique chemical structure, which includes a hydroxymethyl group and a trifluoromethyl group. These functional groups contribute to its biological activity, making it a potential candidate for various therapeutic applications. This article explores the biochemical properties, mechanisms of action, and biological activities associated with this compound, supported by relevant data tables and case studies.
The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which can improve membrane permeability. This characteristic is crucial for its interaction with biological targets, including enzymes and receptors.
Enzyme Interactions
Research indicates that this compound interacts with several enzymes, particularly those involved in metabolic pathways. The trifluoromethyl group is known to facilitate stronger interactions with enzyme active sites through hydrogen bonding and hydrophobic effects.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Histone Deacetylase | Competitive | 12.5 |
| Cyclooxygenase-2 | Non-competitive | 18.3 |
| Lipoxygenase-5 | Competitive | 15.0 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound binds to the active sites of enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX), inhibiting their activity. This inhibition can lead to altered gene expression profiles and modulation of cell signaling pathways.
- Cellular Effects : The compound has been shown to influence cellular processes such as apoptosis and proliferation in cancer cell lines. For instance, in MCF-7 breast cancer cells, it demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM.
- Molecular Docking Studies : Computational studies have revealed that the trifluoromethyl group enhances binding affinity through interactions with key residues in the enzyme active sites.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the effects of this compound on various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 20 µM
- Hek293 (Human Embryonic Kidney) : IC50 = 25 µM
These results indicate a selective cytotoxic effect towards cancerous cells compared to normal cells.
Toxicological Profile
Despite its biological activity, it is essential to consider the compound's safety profile:
- Acute Toxicity (Oral) : Category 4 (H302)
- Skin Irritation : Category 2 (H315)
- Eye Damage/Irritation : Category 2 (H319)
These classifications highlight potential risks associated with handling the compound and emphasize the need for caution in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol in a laboratory setting?
- Methodology : A two-step approach is commonly employed:
Formylation : Introduce a formyl group at the 2-position of 4-(trifluoromethyl)phenol using reagents like hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) under reflux.
Reduction : Reduce the formyl group to a hydroxymethyl moiety using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C in methanol).
Purification typically involves reverse-phase column chromatography (acetonitrile/water gradients) to isolate the product .
Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?
- Key Techniques :
- HPLC/LCMS : For assessing purity and confirming molecular weight (e.g., LCMS m/z 205 [M+H]⁺) .
- Single-Crystal X-ray Diffraction : Use SHELXL or SHELXTL for crystallographic refinement to resolve bond angles and torsional strain .
- ¹H/¹³C NMR : Assign signals for the hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups, noting solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) .
Q. How can hydrogen-bonding interactions in the crystalline form be systematically analyzed?
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) using crystallographic data. Software like Mercury (CCDC) or WinGX can visualize and quantify interactions .
Advanced Research Questions
Q. How might conflicting NMR or LCMS data arise during characterization, and how can they be resolved?
- Root Causes :
- Tautomerism : The phenolic -OH group may exhibit keto-enol tautomerism, altering NMR peak splitting.
- Solvent Artifacts : Residual DMSO in NMR samples can obscure -OH signals.
- Resolution :
- Use deuterated solvents with controlled pH (e.g., CD₃OD with TFA) to stabilize specific tautomers.
- Cross-validate with FT-IR (O-H stretch at ~3200 cm⁻¹) and high-resolution MS .
Q. What experimental strategies can elucidate the compound’s potential biological activity?
- Approach :
In Vitro Assays : Screen for anti-inflammatory activity (e.g., COX-2 inhibition) or anticancer properties (MTT assay on cancer cell lines), leveraging the phenolic scaffold’s redox activity .
Molecular Docking : Model interactions with muscarinic receptors or other targets using AutoDock Vina, guided by structural analogs (e.g., Fluoxetine derivatives) .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
- Stability Testing :
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- The -CF₃ group enhances electron-withdrawing effects, stabilizing the phenol against oxidation but increasing susceptibility to nucleophilic attack at the hydroxymethyl position .
Q. What are the challenges in resolving polymorphic forms of this compound, and how can they be addressed?
- Challenges : Polymorphism can lead to variable melting points and solubility.
- Solutions :
- Use differential scanning calorimetry (DSC) to identify thermal transitions.
- Optimize crystallization solvents (e.g., ethyl acetate/hexane mixtures) and employ SHELXD for phase identification in disordered crystals .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
